Iberverin

Catalog No.
S530293
CAS No.
505-79-3
M.F
C5H9NS2
M. Wt
147.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iberverin

CAS Number

505-79-3

Product Name

Iberverin

IUPAC Name

1-isothiocyanato-3-methylsulfanylpropane

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3

InChI Key

LDKSCZJUIURGMW-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

1-Isothiocyanato-3-(methylthio)propane; 3-Methylmercaptopropyl isothiocyanate

Canonical SMILES

CSCCCN=C=S

The exact mass of the compound Iberverin is 147.0176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Iberverin (3-(Methylthio)propyl isothiocyanate) is a naturally occurring, short-chain aliphatic thioether isothiocyanate (ITC) that serves as a critical biochemical and synthetic precursor in chemopreventive research and materials science [1]. As the direct thioether analog of iberin and a shorter-chain homolog of erucin, iberverin possesses a distinct physicochemical profile characterized by high volatility and specific lipophilicity [2]. Industrially, it is procured for structure-activity relationship (SAR) studies evaluating sulfur oxidation states, as well as for the formulation of vapor-phase antimicrobial packaging and agricultural biofumigants where chain-length-dependent release kinetics are paramount [2].

Substituting iberverin with more common isothiocyanates like sulforaphane or its longer-chain analog erucin fundamentally alters both the sulfur oxidation state and the alkyl chain length, leading to divergent biological and physical behaviors [1]. For instance, replacing the thioether group of iberverin with a sulfonyl group (as in its analog cheirolin) completely abolishes its ability to induce phase II detoxification enzymes in vivo at low concentrations [2]. Furthermore, iberverin's shorter propyl chain compared to erucin's butyl chain increases its volatility, which is a non-negotiable parameter for achieving effective vapor-phase distribution in antimicrobial packaging or agricultural biofumigation formulations [3].

In Vivo Phase II Enzyme Induction Efficacy

In comparative rat models, the administration of iberverin at low doses (40 µmol/kg/day) significantly increased the activities of phase II detoxification enzymes, specifically Glutathione S-transferase (GST) and Quinone Reductase (QR), in the urinary bladder[1]. In stark contrast, substituting iberverin with its sulfonyl analog, cheirolin, resulted in zero inductive effect across all tested tissues at the identical dosage [1].

Evidence DimensionIn vivo GST and QR enzyme induction
Target Compound DataSignificant increase at 40 µmol/kg/day
Comparator Or BaselineCheirolin (No effect at 40 µmol/kg/day)
Quantified DifferenceComplete loss of activity when substituting the thioether (iberverin) for the sulfonyl (cheirolin)
ConditionsRat tissue models (urinary bladder, duodenum, forestomach) dosed at 40 µmol/kg/day

Procurement for in vivo chemopreventive or toxicological modeling must strictly specify the thioether oxidation state (iberverin) to ensure baseline phase II enzyme activation.

Synergistic Antimicrobial MIC Reduction

When evaluating aliphatic isothiocyanates for antimicrobial applications, iberverin demonstrates a powerful synergistic effect when combined with sulforaphane against E. coli strains[1]. This combination reduces the Minimum Inhibitory Concentration (MIC) required for antibacterial efficacy by 4- to 8-fold compared to the use of either ITC individually, driven by the induction of the stringent response and amino acid starvation [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against E. coli
Target Compound DataIberverin + Sulforaphane combination
Comparator Or BaselineIndividual aliphatic ITCs
Quantified Difference4- to 8-fold reduction in MIC for the synergistic blend
ConditionsIn vitro antimicrobial assays against E. coli

Formulators of antimicrobial coatings or agricultural treatments can achieve required efficacy at significantly lower active material loading by procuring iberverin for synergistic blends.

Androgen Receptor (AR) Transcriptional Suppression

Structure-activity relationship studies on isothiocyanates reveal that the oxidation state of the sulfur atom is critical for target engagement. Thioether derivatives, including iberverin and erucin, are highly effective in suppressing Androgen Receptor (AR) protein levels in human prostate cancer cells[1]. Conversely, sulfonyl derivatives (such as cheirolin and erysolin) are either completely inactive or comparatively much less effective at suppressing AR levels [1].

Evidence DimensionSuppression of AR protein levels
Target Compound DataThioether ITCs (Iberverin)
Comparator Or BaselineSulfonyl ITCs (Cheirolin)
Quantified DifferenceThioethers are highly effective; sulfonyls are inactive or inferior
ConditionsHuman prostate cancer cell lines

Researchers screening for AR-targeted therapeutics must procure the specific thioether compound (iberverin) rather than oxidized analogs to maintain necessary target engagement.

Nrf2 Pathway Activation Equivalence

Despite lacking the sulfoxide group characteristic of sulforaphane, iberverin exhibits an equivalent potency in inducing Nrf2-dependent gene expression [1]. In NIH3T3 fibroblasts, iberverin significantly induced Nrf2 nuclear translocation, accompanied by substantial increases in heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS) mRNA and protein levels, matching the industry-standard benchmark sulforaphane [1].

Evidence DimensionNrf2 nuclear translocation and downstream gene expression (HO-1, γGCS)
Target Compound DataIberverin
Comparator Or BaselineSulforaphane (Benchmark)
Quantified DifferenceEquivalent potency in Nrf2 pathway activation
ConditionsNIH3T3 fibroblast in vitro assays

Validates iberverin as a highly potent, structurally distinct alternative to sulforaphane for Nrf2 activation assays, offering a different lipophilicity profile without sacrificing potency.

Synergistic Antimicrobial Packaging and Coatings

Driven by its ability to reduce the Minimum Inhibitory Concentration (MIC) by 4- to 8-fold when combined with sulforaphane[1], iberverin is an optimal active ingredient for advanced antimicrobial materials, such as chitosan-based composite films. Its shorter propyl chain ensures the necessary volatility for vapor-phase efficacy against foodborne pathogens.

In Vivo Chemopreventive and Toxicological Modeling

Because iberverin successfully induces critical phase II detoxification enzymes (GST and QR) in vivo—unlike its sulfonyl analogs which show zero effect [2]—it is the preferred thioether isothiocyanate for formulating reliable animal models of chemoprevention and tissue-specific detoxification.

Androgen Receptor (AR) Targeted Drug Discovery

Iberverin's thioether oxidation state is strictly required to maintain high efficacy in suppressing Androgen Receptor (AR) protein levels [3]. It is therefore a mandatory procurement choice over oxidized sulfonyl analogs for high-throughput screening and therapeutic development in prostate cancer research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless to yellow liquid; Raddish-like, irritating aroma

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

147.01764164 Da

Monoisotopic Mass

147.01764164 Da

Boiling Point

254.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Density

1.099-1.105

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YTT13BN94Z

GHS Hazard Statements

Aggregated GHS information provided by 1446 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (96.89%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

505-79-3

Wikipedia

Iberverin

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propane, 1-isothiocyanato-3-(methylthio)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Ernst IM, Palani K, Esatbeyoglu T, Schwarz K, Rimbach G. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin. Pharmacol Res. 2013 Apr;70(1):155-62. doi: 10.1016/j.phrs.2013.01.011. Epub 2013 Feb 9. PubMed PMID: 23403058.
2: Bell L, Spadafora ND, Müller CT, Wagstaff C, Rogers HJ. Use of TD-GC-TOF-MS to assess volatile composition during post-harvest storage in seven accessions of rocket salad (Eruca sativa). Food Chem. 2016 Mar 1;194:626-36. doi: 10.1016/j.foodchem.2015.08.043. Epub 2015 Aug 14. PubMed PMID: 26471601; PubMed Central PMCID: PMC4615134.
3: Munday R, Munday CM. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds. J Agric Food Chem. 2004 Apr 7;52(7):1867-71. PubMed PMID: 15053522.
4: Wang N, Wang W, Liu C, Jin J, Shao B, Shen L. Inhibition of growth and induction of apoptosis in A549 cells by compounds from oxheart cabbage extract. J Sci Food Agric. 2016 Aug;96(11):3813-20. doi: 10.1002/jsfa.7575. Epub 2016 Feb 16. PubMed PMID: 26679410.
5: Mullaney JA, Kelly WJ, McGhie TK, Ansell J, Heyes JA. Lactic acid bacteria convert glucosinolates to nitriles efficiently yet differently from enterobacteriaceae. J Agric Food Chem. 2013 Mar 27;61(12):3039-46. doi: 10.1021/jf305442j. Epub 2013 Mar 15. PubMed PMID: 23461529.
6: Luang-In V, Narbad A, Nueno-Palop C, Mithen R, Bennett M, Rossiter JT. The metabolism of methylsulfinylalkyl- and methylthioalkyl-glucosinolates by a selection of human gut bacteria. Mol Nutr Food Res. 2014 Apr;58(4):875-83. doi: 10.1002/mnfr.201300377. Epub 2013 Oct 30. PubMed PMID: 24170324.
7: Kim SH, Singh SV. D,L-Sulforaphane causes transcriptional repression of androgen receptor in human prostate cancer cells. Mol Cancer Ther. 2009 Jul;8(7):1946-54. doi: 10.1158/1535-7163.MCT-09-0104. Epub 2009 Jul 7. PubMed PMID: 19584240; PubMed Central PMCID: PMC2779717.

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